5-Hydroxy-2-methylbenzenesulfonic acid
Overview
Description
5-Hydroxy-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-methylbenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 5-hydroxy-2-methylbenzene (also known as 5-hydroxy-o-xylene) using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfonates.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
5-Hydroxy-2-methylbenzenesulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, affecting the solubility and reactivity of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylbenzenesulfonic acid
- 4-Hydroxy-2-methylbenzenesulfonic acid
- 5-Hydroxy-3-methylbenzenesulfonic acid
Uniqueness
5-Hydroxy-2-methylbenzenesulfonic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical and biological systems, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-hydroxy-2-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHXPJLWNXLVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597626 | |
Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102014-39-1 | |
Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-2-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY26DR678 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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